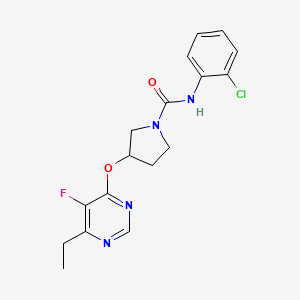
N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18ClFN4O2 and its molecular weight is 364.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₁₉ClFN₃O₂
- Molecular Weight : 363.8 g/mol
Research indicates that the biological activity of this compound is primarily linked to its interaction with specific biological targets, which include:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that derivatives of pyrrolidine compounds often demonstrate minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL, suggesting potent antibacterial effects .
- Anticancer Properties : Preliminary studies suggest that this compound may also possess anticancer properties, with indications of activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7 .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds or derivatives:
Specific Findings
- Antibacterial Activity : A study focusing on pyrrole derivatives found that certain compounds exhibited MIC values comparable to established antibiotics like isoniazid and ciprofloxacin, indicating their potential as effective antimicrobial agents .
- Anticancer Activity : Research on quinoxaline derivatives revealed significant anticancer properties with low IC50 values, suggesting that modifications in the molecular structure can enhance therapeutic efficacy against cancer cells .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, studies on similar compounds indicate that they may exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- The compound's structural features suggest potential efficacy against various cancer cell lines. The fluorinated pyrimidine component is known for its role in anticancer therapies, enhancing the compound's effectiveness in targeting tumor growth pathways. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells.
-
Enzyme Inhibition Studies
- This compound may act as an inhibitor for enzymes involved in crucial metabolic pathways. Its interaction with target enzymes could modulate their activity, potentially leading to therapeutic effects in metabolic disorders or cancers.
-
Neuroprotective Effects
- Similar compounds have shown neuroprotective properties. Research is ongoing to determine whether N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide can provide neuroprotection against neurodegenerative diseases by influencing signaling pathways related to neuronal survival and apoptosis.
Case Studies and Research Findings
- Anticancer Activity :
- Enzyme Interaction :
- Neuroprotective Potential :
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-2-13-15(19)16(21-10-20-13)25-11-7-8-23(9-11)17(24)22-14-6-4-3-5-12(14)18/h3-6,10-11H,2,7-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUODFYCEDSGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













